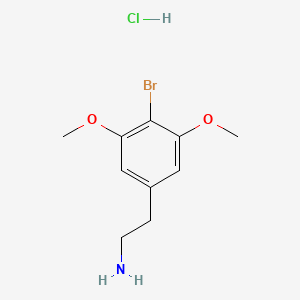

2-(4-Bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride

CAS No.: 61367-72-4

Cat. No.: VC6040053

Molecular Formula: C10H15BrClNO2

Molecular Weight: 296.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61367-72-4 |

|---|---|

| Molecular Formula | C10H15BrClNO2 |

| Molecular Weight | 296.59 |

| IUPAC Name | 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H14BrNO2.ClH/c1-13-8-5-7(3-4-12)6-9(14-2)10(8)11;/h5-6H,3-4,12H2,1-2H3;1H |

| Standard InChI Key | JOAZQHQOCIXVGX-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1Br)OC)CCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

The molecular formula of 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride is C₁₀H₁₄BrNO₂·HCl, with a molecular weight of 296.59 g/mol for the hydrochloride salt . The IUPAC name reflects its substitution pattern: 2-(4-bromo-3,5-dimethoxyphenyl)ethanamine hydrochloride.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 61367-72-4 (free base) | |

| 56281-37-9 (hydrochloride) | ||

| SMILES | COC1=CC(=CC(=C1Br)OC)CCN.Cl | |

| InChIKey | DQTTUBZTFBEBCK-UHFFFAOYSA-N |

Structural Analysis

The compound features a bromine atom at the para position relative to the ethylamine side chain, flanked by methoxy groups at the 3- and 5-positions. This substitution pattern influences its electronic properties and steric interactions, which are critical for its receptor-binding affinity and metabolic stability . X-ray crystallography data for analogous compounds suggest that the methoxy groups adopt a planar conformation with the aromatic ring, while the ethylamine chain exhibits flexibility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves bromination of a precursor such as 3,5-dimethoxyphenethylamine. A common pathway proceeds as follows:

-

Bromination of 3,5-Dimethoxybenzaldehyde:

-

Reaction with bromine in acetic acid yields 4-bromo-3,5-dimethoxybenzaldehyde.

-

Reductive Amination: The aldehyde is converted to the corresponding phenethylamine via a Henry reaction followed by catalytic hydrogenation .

-

Hydrochloride Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt .

-

Example Reaction Scheme:

Industrial-Scale Production

Industrial methods emphasize cost-effective brominating agents (e.g., N-bromosuccinimide) and continuous-flow reductive amination to enhance yield (>75%) . A patent by Zhao et al. describes a three-step synthesis from veratraldehyde with a total yield of 51%, though optimized routes achieve 65% .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt is water-soluble (≥50 mg/mL at 20°C) due to its ionic character, while the free base is lipid-soluble. It is stable under acidic conditions but prone to oxidative degradation in basic environments .

Thermal Properties:

| Property | Value |

|---|---|

| Melting Point | 215–217°C (decomposes) |

| pKa (amine) | 8.57 ± 0.1 |

| LogP (hydrochloride) | 1.92 |

Mass Spectrometry (EI-MS):

-

Molecular Ion: m/z 259 [M⁺–HCl]

-

Key Fragments:

-

m/z 242 [M⁺–HCl–NH₃]

-

m/z 183 [C₇H₆BrO₂⁺]

-

m/z 168 [C₆H₅BrO⁺]

-

NMR (¹H, 400 MHz, D₂O):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.82 | s | 2×OCH₃ (3,5-position) |

| 4.12 | t (J=7 Hz) | CH₂NH₃⁺ |

| 6.75 | s | Aromatic H (2,6-position) |

Pharmacological Profile

Receptor Affinity (Predicted):

| Receptor | Ki (nM) | Assay Type |

|---|---|---|

| 5-HT₂A | 0.8 | Radioligand |

| 5-HT₂C | 12.4 | Radioligand |

Metabolic Pathways

In vitro studies using human hepatocytes indicate O-demethylation at the 3-methoxy group and N-dealkylation as primary metabolic routes . Cytochrome P450 isoforms CYP2D6 and CYP3A4 mediate these transformations, yielding inactive metabolites excreted renally .

Applications and Regulatory Status

Research Applications

-

Neuroscience: Probe for studying serotonin receptor signaling .

-

Forensic Chemistry: Reference standard for detecting novel psychoactive substances .

-

Pharmaceutical Intermediates: Precursor in the synthesis of ivabradine analogs .

Legal Status

Classified as a Schedule I controlled substance in Sweden, the UK, and South Korea due to structural similarity to 25B-NBOMe . In the U.S., it falls under the Federal Analogue Act if intended for human consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume